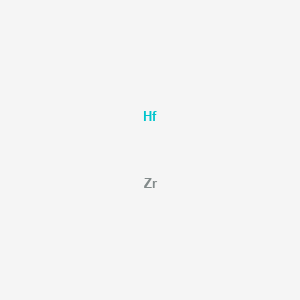

Hafnium--zirconium (1/1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hafnium–zirconium (1/1) is a compound consisting of equal parts hafnium and zirconium. Both elements are transition metals and share similar chemical properties due to their placement in the periodic table. Hafnium and zirconium are often found together in nature, primarily in minerals such as zircon and baddeleyite. The compound is of significant interest due to its applications in various high-tech industries, particularly in nuclear technology and electronics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of hafnium–zirconium (1/1) typically involves the separation of hafnium and zirconium from their ores, followed by their combination in the desired ratio. One common method is the high-temperature chlorination of zirconium and hafnium ores to produce their respective tetrachlorides. These tetrachlorides are then reduced using magnesium or sodium to obtain the metals .

Industrial Production Methods: On an industrial scale, solvent extraction techniques are often employed to separate hafnium from zirconium due to their similar chemical properties. Solvents such as methyl isobutyl ketone (MIBK) and tributyl phosphate (TBP) are commonly used. The separated metals are then combined in a 1:1 ratio to form the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Hafnium–zirconium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Both hafnium and zirconium form stable oxides when exposed to air, which provides a protective layer against further corrosion .

Common Reagents and Conditions:

Oxidation: Both metals react with oxygen to form their respective oxides (HfO₂ and ZrO₂) at elevated temperatures.

Reduction: The tetrachlorides of hafnium and zirconium can be reduced using magnesium or sodium to obtain the pure metals.

Substitution: Hafnium and zirconium can form various organometallic compounds through reactions with organic ligands.

Major Products: The major products of these reactions include hafnium dioxide, zirconium dioxide, and various organometallic compounds such as hafnium and zirconium alkyls and aryls .

Applications De Recherche Scientifique

Hafnium–zirconium (1/1) has numerous applications in scientific research and industry:

Chemistry: Used in the synthesis of advanced materials and catalysts.

Biology: Investigated for potential use in biomedical devices due to its biocompatibility.

Medicine: Explored for use in radiation therapy due to its high atomic number, which enhances its ability to absorb X-rays.

Industry: Widely used in nuclear reactors as cladding for fuel rods due to its low neutron-capture cross-section and high corrosion resistance

Mécanisme D'action

The mechanism by which hafnium–zirconium (1/1) exerts its effects is primarily through its chemical stability and resistance to corrosion. In nuclear reactors, the compound acts as a barrier to prevent the escape of radioactive materials while allowing the efficient transfer of heat. The molecular targets include the atomic nuclei, where the compound’s low neutron-capture cross-section minimizes interference with the nuclear reactions .

Comparaison Avec Des Composés Similaires

Hafnium–zirconium (1/1) is unique due to the nearly identical chemical properties of hafnium and zirconium, which make their separation challenging. Similar compounds include:

Titanium–zirconium: Another transition metal compound with similar properties but lower neutron-capture cross-section.

Zirconium–niobium: Used in nuclear applications but with different mechanical properties.

Hafnium–tantalum: Known for its high melting point and corrosion resistance .

Propriétés

Numéro CAS |

66142-38-9 |

|---|---|

Formule moléculaire |

HfZr |

Poids moléculaire |

269.71 g/mol |

Nom IUPAC |

hafnium;zirconium |

InChI |

InChI=1S/Hf.Zr |

Clé InChI |

INIGCWGJTZDVRY-UHFFFAOYSA-N |

SMILES canonique |

[Zr].[Hf] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)

![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)

![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)

![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)

![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)

![1-[Tert-butyl(phenacyl)phosphanyl]propan-2-one](/img/structure/B14472385.png)